molecular formula C3H4N4O3 B6189804 5-methoxy-3-nitro-1H-1,2,4-triazole CAS No. 72285-34-8

5-methoxy-3-nitro-1H-1,2,4-triazole

Cat. No.: B6189804
CAS No.: 72285-34-8
M. Wt: 144.1
InChI Key:
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Description

5-methoxy-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of a methoxy group (-OCH3) at the 5-position and a nitro group (-NO2) at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-nitro-1H-1,2,4-triazole typically involves the nitration of 5-methoxy-1H-1,2,4-triazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and minimize side reactions.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient nitration while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon.

      Conditions: Room temperature, atmospheric pressure.

      Product: 5-amino-3-nitro-1H-1,2,4-triazole.

  • Substitution

      Reagents: Nucleophiles (e.g., halides, amines).

      Conditions: Elevated temperature, solvent (e.g., dimethylformamide).

      Product: Substituted triazole derivatives.

Scientific Research Applications

5-methoxy-3-nitro-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as energetic materials and polymers.

Mechanism of Action

The mechanism of action of 5-methoxy-3-nitro-1H-1,2,4-triazole depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to targets.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors, altering their activity and downstream signaling pathways.

    DNA/RNA: Potential interactions with nucleic acids, leading to changes in gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-1,2,4-triazole: Lacks the methoxy group, making it less versatile in chemical reactions.

    3-methoxy-1H-1,2,4-triazole: Lacks the nitro group, resulting in different reactivity and applications.

    5-amino-3-nitro-1H-1,2,4-triazole: Contains an amino group instead of a methoxy group, leading to different biological activities.

Uniqueness

5-methoxy-3-nitro-1H-1,2,4-triazole is unique due to the presence of both methoxy and nitro groups. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-3-nitro-1H-1,2,4-triazole involves the nitration of 5-methoxy-1H-1,2,4-triazole followed by reduction of the nitro group to an amino group and subsequent methylation of the amino group with methyl iodide.", "Starting Materials": [ "5-methoxy-1H-1,2,4-triazole", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon", "Methyl iodide" ], "Reaction": [ "Step 1: Nitration of 5-methoxy-1H-1,2,4-triazole with nitric acid and sulfuric acid to form 5-methoxy-3-nitro-1H-1,2,4-triazole", "Step 2: Reduction of the nitro group in 5-methoxy-3-nitro-1H-1,2,4-triazole to an amino group using hydrogen gas and palladium on carbon catalyst", "Step 3: Methylation of the amino group in 5-methoxy-3-amino-1H-1,2,4-triazole with methyl iodide to form 5-methoxy-3-methylamino-1H-1,2,4-triazole" ] }

CAS No.

72285-34-8

Molecular Formula

C3H4N4O3

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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